molecular formula C3H4Br2 B11760438 (1R,2R)-1,2-dibromocyclopropane

(1R,2R)-1,2-dibromocyclopropane

Cat. No.: B11760438
M. Wt: 199.87 g/mol
InChI Key: SRTPQRFGGDGJBV-PWNYCUMCSA-N
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Description

(1R,2R)-1,2-Dibromocyclopropane is a chiral organobromine compound with the molecular formula C3H4Br2. It is a stereoisomer of 1,2-dibromocyclopropane, characterized by its two bromine atoms attached to the cyclopropane ring in a specific spatial arrangement. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-1,2-Dibromocyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the addition of bromine (Br2) to cyclopropane in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction typically proceeds via a free radical mechanism, leading to the formation of the dibrominated product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dibromocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of cyclopropanol or cyclopropylamines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopropene.

    Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) can yield cyclopropane.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Reduction: Reducing agents like LiAlH4 in ether solvents.

Major Products

    Substitution: Cyclopropanol, cyclopropylamines.

    Elimination: Cyclopropene.

    Reduction: Cyclopropane.

Scientific Research Applications

(1R,2R)-1,2-Dibromocyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dibromocyclopropane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, altering the compound’s structure and properties. In elimination reactions, the removal of bromine atoms leads to the formation of cyclopropene, a compound with a strained ring system that can further react with other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dibromocyclopropane: The enantiomer of (1R,2R)-1,2-dibromocyclopropane, with similar chemical properties but different spatial arrangement.

    1,1-Dibromocyclopropane: A structural isomer with both bromine atoms on the same carbon.

    1,2-Dichlorocyclopropane: A similar compound with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.

Properties

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

(1R,2R)-1,2-dibromocyclopropane

InChI

InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

SRTPQRFGGDGJBV-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)Br

Canonical SMILES

C1C(C1Br)Br

Origin of Product

United States

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